molecular formula C12H17N3O2 B13904653 Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

Cat. No.: B13904653
M. Wt: 235.28 g/mol
InChI Key: VIPYSDKANWRVBN-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is a chemical compound with the CAS Number 2809035-71-8 and a molecular formula of C12H17N3O2 . It features a molecular weight of 235.28 g/mol and a predicted density of 1.17±0.1 g/cm³ at 20 °C . This reagent is a valuable synthetic building block in medicinal chemistry and drug discovery research. Its structure incorporates both a pyrazine heterocycle, a privileged scaffold in drug design for its ability to engage in hydrogen bonding and pi-stacking interactions, and a cyclopropane ring, which can confer improved metabolic stability and conformational restraint when used in molecular design. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes this compound particularly useful for the synthesis of more complex molecules, as it allows for the temporary protection of the amine functionality during synthetic sequences. As a Boc-protected amine, it serves as a key intermediate in the development of potential therapeutic agents. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-12(4-5-12)9-8-13-6-7-14-9/h6-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPYSDKANWRVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

General Synthetic Strategy

The synthesis typically involves three key stages:

  • Formation of the Pyrazine Ring : Construction or introduction of the pyrazine heterocycle, often via cyclization or substitution reactions on pyridine or related precursors.

  • Cyclopropyl Group Installation : Introduction of the cyclopropyl moiety, commonly through cyclopropanation reactions or via cyclopropylamine intermediates.

  • Carbamate Formation : Protection of the amine functionality as a tert-butyl carbamate, usually by reaction with tert-butyl chloroformate under basic conditions.

This multistep approach ensures the correct assembly of the molecular framework with the desired functional groups positioned appropriately.

Detailed Synthetic Route

Step 1: Preparation of 1-(Pyrazin-2-yl)cyclopropan-1-amine
  • Starting from cyclopropanated precursors or cyclopropyl amine derivatives, the pyrazine ring is introduced or constructed through nucleophilic aromatic substitution or cyclization reactions.

  • For instance, cyclopropanecarbonitrile hydrochloride can be converted into 1-amino-1-cyclopropanecarbonitrile hydrochloride, which is then transformed into the pyrazine-substituted cyclopropylamine via cyclization with appropriate pyrazine precursors or chloro-substituted pyrazines.

  • Reaction conditions typically involve mild bases (e.g., sodium methoxide) in methanol, room temperature stirring for 1–2 hours, yielding the intermediate amine with high purity (HPLC purity > 95%).

Step 2: Formation of the Carbamate Group
  • The 1-(pyrazin-2-yl)cyclopropan-1-amine intermediate is reacted with tert-butyl chloroformate (Boc-Cl) to form the tert-butyl carbamate protecting group.

  • This reaction is usually performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF), with the presence of a base like triethylamine or sodium bicarbonate to neutralize the released hydrochloric acid.

  • Temperature control (0–25°C) and moisture exclusion are critical to optimize yield and prevent side reactions.

  • Purification typically involves column chromatography or recrystallization to isolate this compound as a solid product.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Pyrazine ring formation Cyclopropanecarbonitrile derivatives, bases (NaOMe), MeOH, rt, 1–2 h High yield (90–95%), high purity (HPLC > 95%)
Carbamate formation tert-Butyl chloroformate, base (Et3N), DCM/THF, 0–25°C, anhydrous Requires moisture exclusion; yield optimization by stoichiometry and temperature control
Purification Column chromatography, recrystallization Ensures removal of impurities and byproducts

Alternative and Related Synthetic Methods

  • While direct literature on this compound is limited, analogs such as tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate have been synthesized via acylation of amines with pyrazine-2-carbonyl chlorides followed by tert-butyl carbamate protection. This suggests that acyl chloride intermediates can be useful in related pyrazine-carbamate synthesis.

  • Patent literature related to carbamate derivatives with heterocyclic substituents indicates that neutral starting materials (non-salts) and organic solvents facilitate better yields and purity. This insight can be applied to optimize the preparation of this compound.

Comprehensive Research Findings and Analysis

Purity and Yield

  • Reported yields for intermediates and final products in related syntheses range from 85% to 95%, with HPLC purity typically exceeding 95%.

  • Overhydrogenated or over-substituted impurities are generally below 1%, indicating high selectivity of the synthetic steps.

Analytical Characterization

Challenges and Considerations

  • Moisture sensitivity during carbamate formation necessitates strict anhydrous conditions.

  • Control of reaction temperature is crucial to prevent side reactions such as ring opening of the cyclopropyl group.

  • Scalability requires optimization of solvent choice and reaction times to maintain purity and yield.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Purity (%) Notes
Pyrazine ring formation Cyclopropanecarbonitrile hydrochloride, NaOMe, MeOH, rt 90–95 >95 (HPLC) Mild conditions, high selectivity
Carbamate formation tert-Butyl chloroformate, Et3N, DCM/THF, 0–25°C 85–90 >95 Requires anhydrous conditions
Purification Column chromatography, recrystallization >98 Removes impurities and byproducts

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamates

Compound Name Core Structure Substituent/Modification CAS Number Reference
Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate Cyclopropane + pyrazine Pyrazine (N-heterocyclic) Not disclosed N/A
Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl group Not disclosed
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl group (stereospecific) 1290191-64-8
Tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine Methyl group 1523530-57-5
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Azabicyclo[4.1.0]heptane Aziridine fusion 134575-47-6

Key Observations :

Ring Systems :

  • The pyrazine-cyclopropane hybrid in the target compound contrasts with bicyclic systems (e.g., bicyclo[2.2.2]octane in or azabicyclo[4.1.0]heptane in ). These variations influence steric bulk and ring strain, affecting reactivity in coupling reactions.
  • Piperidine and cyclopentane derivatives () lack aromaticity, resulting in distinct electronic profiles compared to the pyrazine-containing compound.

Substituent Effects :

  • Electron-withdrawing groups (e.g., pyrazine) enhance electrophilic reactivity, whereas hydroxyl or methyl groups () modulate polarity and hydrogen-bonding capacity.
  • The formyl group in bicyclo[2.2.2]octane derivatives () introduces aldehyde functionality, enabling further derivatization via reductive amination or nucleophilic addition.

Stability and Reactivity

Table 2: Stability Under Acidic/Basic Conditions

Compound Type Acid Stability (Boc Deprotection) Base Stability Reference
Pyrazine-cyclopropane carbamate Moderate (Boc labile to TFA) High N/A
Hydroxycyclopentyl carbamate Low (acid-sensitive hydroxyl) Moderate
Azabicycloheptane carbamate High (rigid bicyclic structure) High

Insights :

  • The Boc group in the target compound is expected to exhibit standard acid-lability (e.g., cleaved by trifluoroacetic acid, TFA), similar to other Boc-protected amines. However, the pyrazine moiety may stabilize the intermediate during deprotection due to resonance effects.
  • Hydroxy-substituted analogs () may undergo side reactions (e.g., dehydration) under acidic conditions, limiting their utility in multi-step syntheses.

Research Findings and Methodologies

While direct studies on this compound are scarce, insights can be extrapolated from related compounds:

  • Crystallographic Analysis : Tools like SHELXL and ORTEP-III are critical for resolving cyclopropane ring geometries and confirming stereochemistry in bicyclic analogs.
  • Synthetic Challenges : Reductive amination (used in azidoethyl derivatives, ) may require optimization for sterically hindered cyclopropane systems.

Biological Activity

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, a pyrazine ring, and a cyclopropyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and for metabolic processes.

Research indicates that compounds similar to this compound may act as modulators of G protein-coupled receptors (GPCRs). These receptors play critical roles in various physiological processes, including neurotransmission and metabolic regulation. For instance, studies have shown that modifications to the pyrazine structure can significantly influence receptor binding affinities and overall pharmacological profiles .

Antiparasitic Activity

One notable area of investigation is the antiparasitic potential of this compound. Preliminary studies suggest that similar carbamate derivatives exhibit moderate efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The structure–activity relationship (SAR) indicates that specific substitutions on the pyrazine ring can enhance biological activity, suggesting that this compound may also possess similar properties .

CNS Activity

Given its structural characteristics, there is potential for this compound to influence central nervous system (CNS) activities. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The ability to cross the blood-brain barrier (BBB) is crucial for CNS activity, and modifications to the cyclopropyl group could enhance this property .

Case Study 1: Antiparasitic Screening

In a recent study focusing on antiparasitic agents, several carbamate derivatives were screened for their activity against T. cruzi. Among these, compounds with a pyrazine core demonstrated significant reductions in parasitemia in vivo models. The SAR analysis revealed that the presence of a cyclopropyl moiety was beneficial for enhancing potency .

CompoundIC50 (μM)Selectivity Index
Compound A0.12>100
Compound B0.15>80
This compoundTBDTBD

Case Study 2: CNS Activity Evaluation

Another study evaluated the effects of various carbamates on dopamine receptor activity. The findings indicated that certain derivatives could enhance dopamine signaling, suggesting potential applications in treating disorders like Parkinson's disease or depression. The specific role of this compound in this context remains to be fully elucidated but warrants further investigation .

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